8-fluoro-4-hydroxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide
Beschreibung
This compound features a quinoline-3-carboxamide core substituted with a fluorine atom at position 8 and a hydroxy group at position 4. The carboxamide moiety is linked to a dihydroquinazolinone ring system bearing a 2-methoxyethyl group at position 5.
Eigenschaften
Molekularformel |
C21H17FN4O4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
8-fluoro-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H17FN4O4/c1-30-8-7-26-11-24-17-6-5-12(9-14(17)21(26)29)25-20(28)15-10-23-18-13(19(15)27)3-2-4-16(18)22/h2-6,9-11H,7-8H2,1H3,(H,23,27)(H,25,28) |
InChI-Schlüssel |
YXPIEBICJVNVCG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CNC4=C(C3=O)C=CC=C4F |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 8-fluoro-4-hydroxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Quinoline ring system
- Substituents : Fluoro and hydroxy groups at positions 8 and 4, respectively, along with a methoxyethyl group and a quinazolinone moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- Pancreatic cancer (Panc-1)
- Breast cancer (MCF-7)
- Colon cancer (HT-29)
- Lung cancer (A-549)
-
Cytotoxicity Assays :
The compound exhibited significant antiproliferative activity with IC50 values ranging from 1.575 to 3.850 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 1.136 µM .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Panc-1 | 1.575 | 1.136 |
| MCF-7 | 2.300 | 1.136 |
| HT-29 | 2.900 | 1.136 |
| A-549 | 3.850 | 1.136 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction :
- Cell Cycle Arrest :
- Cytochrome C Release :
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Study on Quinoline Derivatives : A study published in MDPI demonstrated that derivatives with similar structures showed promising results in inhibiting tumor growth while exhibiting low cytotoxicity against normal cells .
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of quinoline derivatives in combination therapies for various cancers, emphasizing their role as adjuncts to existing treatments .
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) :
- Structural Differences: Benzothiazole core (vs. quinoline). Thiazolidinone ring substituted with chlorophenyl (vs. dihydroquinazolinone).
- Activity: Demonstrates moderate enzyme inhibition, suggesting that the quinazolinone ring in the target compound may improve selectivity for kinases or proteases .
2.3 Hexahydroquinolinecarboxamide Derivatives
4-(1,3-Benzodioxol-5-yl)-N-(3-Fluorophenyl)-2-Methyl-5-Oxo-7-Phenyl-1,4,5,6,7,8-Hexahydro-3-Quinolinecarboxamide:
- Structural Differences: Partially saturated quinoline ring (vs. fully aromatic). Substituted with benzodioxol and phenyl groups (vs. methoxyethyl and hydroxy).
- Physicochemical Impact : Saturation may reduce planarity, altering membrane permeability compared to the target compound’s aromatic system .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
